N-(4-(dimethylamino)phenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
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Overview
Description
N-(4-(dimethylamino)phenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Scientific Research Applications
N-(4-(dimethylamino)phenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)phenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the propoxy group: This step involves the alkylation of the pyrazole ring with a propyl halide in the presence of a base such as potassium carbonate.
Attachment of the dimethylamino and fluorophenyl groups: These groups can be introduced through nucleophilic aromatic substitution reactions, where the appropriate aniline and fluorobenzene derivatives are reacted with the pyrazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(4-(dimethylamino)phenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution with alkyl halides in the presence of a base, electrophilic substitution with halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)phenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: This can inhibit or activate specific biochemical pathways, leading to the desired therapeutic effect.
Modulating gene expression: The compound may influence the expression of certain genes, thereby affecting cellular processes and functions.
Interacting with cellular membranes: This can alter membrane permeability and affect the transport of ions and molecules across the membrane.
Comparison with Similar Compounds
N-(4-(dimethylamino)phenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
N-(4-(dimethylamino)phenyl)-1-(4-chlorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide: This compound has a chlorine atom instead of a fluorine atom, which may affect its chemical reactivity and biological activity.
N-(4-(dimethylamino)phenyl)-1-(4-methylphenyl)-4-propoxy-1H-pyrazole-3-carboxamide: The presence of a methyl group instead of a fluorine atom can influence the compound’s lipophilicity and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O2/c1-4-13-28-19-14-26(18-9-5-15(22)6-10-18)24-20(19)21(27)23-16-7-11-17(12-8-16)25(2)3/h5-12,14H,4,13H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJPXCDUFSAJRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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